molecular formula C15H19N5O B6437808 4-methoxy-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2177555-12-1

4-methoxy-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6437808
CAS No.: 2177555-12-1
M. Wt: 285.34 g/mol
InChI Key: GQWQPIGUYNTGTL-UHFFFAOYSA-N
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Description

4-methoxy-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C15H19N5O and its molecular weight is 285.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.15896025 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Methoxy-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

This structure features a pyrimidine core substituted with a methoxy group and a piperazine moiety linked to a pyridine ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 1.75 to 9.46 µM in MDA-MB-231 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Studies on related pyrimidine derivatives demonstrated effective inhibition against several Gram-positive bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL .

Enzyme Inhibition

The enzyme inhibitory activities of related compounds have been extensively studied. For example, some derivatives have shown promising results as inhibitors of acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and urinary tract infections, respectively .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the piperazine and pyridine moieties contribute significantly to receptor binding and interaction with biological targets.

Study 1: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through caspase activation, suggesting a mechanism involving programmed cell death .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial efficacy of related pyrimidine compounds. The study found that certain derivatives exhibited strong antibacterial activity against resistant strains, highlighting their potential as new antimicrobial agents .

Data Summary

Activity IC50/MIC Values Cell Lines/Strains Reference
Anticancer1.75 - 9.46 µMMDA-MB-231, MCF-7
Antibacterial0.25 - 1 µg/mLStaphylococcus aureus, Enterococcus faecalis
Enzyme InhibitionVariousAcetylcholinesterase (AChE), Urease

Properties

IUPAC Name

4-methoxy-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-21-15-10-14(17-12-18-15)20-8-6-19(7-9-20)11-13-4-2-3-5-16-13/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWQPIGUYNTGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.